Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 874218-25-4
VCID: VC2684526
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate

CAS No.: 874218-25-4

Cat. No.: VC2684526

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate - 874218-25-4

Specification

CAS No. 874218-25-4
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3
Standard InChI Key BXOITTLUZJMZAM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2

Introduction

Chemical Structure and Properties

Structural Characteristics

Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate (CAS No.: 874218-25-4) is a specialty chemical compound featuring a pyrrolidine ring connected to a piperidine ring at the 3-position. The nitrogen atom of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. This structural arrangement results in a molecule with two nitrogen-containing heterocycles that provides unique chemical and physical properties .

The compound has a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol. Its structure can be represented by the IUPAC name tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate, which clearly indicates the connection between the two heterocyclic ring systems and the presence of the Boc protecting group .

PropertyValue
CAS Number874218-25-4
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Standard Purity (Research Grade)≥98%

Synthesis Methods

Synthetic Approaches

The synthesis of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings and their subsequent coupling. The synthetic strategy must account for the regioselective formation of the connection between the two heterocycles at the specific positions.

One common approach to synthesizing this class of compounds involves the use of appropriate precursors for both ring systems, followed by coupling reactions to establish the connection between them. The Boc protection of the pyrrolidine nitrogen is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Synthetic Challenges

The synthesis of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate presents several challenges that must be addressed to achieve high yields and purity:

  • Regioselectivity: Ensuring the correct connection between the pyrrolidine and piperidine rings at the designated positions requires careful selection of reaction conditions and starting materials.

  • Stereochemistry: If specific stereoisomers are desired, stereoselective synthetic methods must be employed to control the configuration at the relevant stereocenters.

  • Protection strategies: Managing the reactivity of multiple nitrogen atoms often necessitates selective protection and deprotection steps to prevent unwanted side reactions.

  • Purification: Separating the desired product from structurally similar by-products can be challenging and may require sophisticated chromatographic techniques.

Chemical Reactivity

Reactivity Patterns

The chemical reactivity of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is primarily determined by the functional groups present in the molecule. The compound's reactivity is expected to involve nucleophilic substitutions and hydrolysis reactions, common to carbamate and amine-containing compounds.

The presence of the Boc protecting group on the pyrrolidine nitrogen provides a site for selective deprotection under acidic conditions, which is a commonly exploited reaction in the context of peptide synthesis and medicinal chemistry. The free piperidine nitrogen functions as a basic center and a potential nucleophile for further derivatization.

Key Reactions

Several key reactions are relevant to tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate:

  • Boc Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or HCl in dioxane leads to the removal of the Boc group, generating the free pyrrolidine amine.

  • N-Alkylation: The secondary amine of the piperidine ring can undergo alkylation reactions with alkyl halides or through reductive amination with aldehydes or ketones.

  • N-Acylation: Both nitrogen atoms (after deprotection of the pyrrolidine nitrogen) can participate in acylation reactions with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.

  • Reduction: The carbamate carbonyl of the Boc group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4).

These reactions provide avenues for the diversification of the basic scaffold, allowing for the generation of a library of derivatives with potentially diverse biological properties.

Biological Activity and Applications

Research Applications

In the context of research and drug discovery, tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate serves several important functions:

  • Building Block: The compound can function as a valuable building block for the synthesis of more complex molecules with potential biological activity.

  • Intermediate: It may serve as an intermediate in multi-step synthetic routes leading to compounds of pharmaceutical interest.

  • Scaffold for Medicinal Chemistry: The bicyclic system provides a rigid scaffold that can be further functionalized to explore structure-activity relationships.

  • Tool Compound: In its own right, the compound may serve as a tool to probe specific biological processes or pathways.

Structure-Activity Relationships

Comparison with Structurally Related Compounds

The biological and chemical properties of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate can be better understood by comparing it with structurally related compounds. Several such compounds have been described in the literature, differing in the position of connection between the rings, the inclusion of additional functional groups, or the substitution of one heterocycle for another.

Table 2: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylateC14H26N2O2254.37Reference compound
Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylateC14H26N2O2254.37Connection at position 2 of pyrrolidine instead of position 3
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylateC14H26N2O3270.37Contains an oxygen bridge between the rings
tert-Butyl (S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylateC14H26N2O3270.37Contains an oxygen bridge and defined stereochemistry
tert-Butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylateC14H27N3O2269.38Contains piperazine instead of piperidine with a methylene linker

Current Research and Future Directions

Recent Developments

Research involving tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate and related compounds continues to evolve, with several promising directions emerging in recent years. These include:

  • Medicinal Chemistry Applications: The compound's structural features make it attractive for drug discovery efforts, particularly in the context of neurological disorders where piperidine and pyrrolidine-containing compounds have shown promise.

  • Synthetic Methodology Development: Ongoing efforts to develop more efficient and selective methods for the synthesis of this and related compounds are likely to expand access to diverse analogs for biological testing.

  • Structure-Activity Relationship Studies: Systematic exploration of the effect of structural modifications on biological activity continues to provide insights into optimal substitution patterns for specific therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator